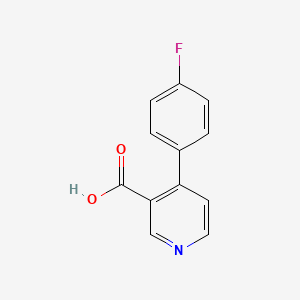4-(4-Fluorophenyl)nicotinic acid
CAS No.: 32923-72-1
Cat. No.: VC2456083
Molecular Formula: C12H8FNO2
Molecular Weight: 217.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 32923-72-1 |
|---|---|
| Molecular Formula | C12H8FNO2 |
| Molecular Weight | 217.2 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H8FNO2/c13-9-3-1-8(2-4-9)10-5-6-14-7-11(10)12(15)16/h1-7H,(H,15,16) |
| Standard InChI Key | MTERFRVVJUCSIL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)F |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)F |
Introduction
Chemical Identity and Basic Properties
4-(4-Fluorophenyl)nicotinic acid is a fluorinated derivative of nicotinic acid that incorporates a 4-fluorophenyl group attached to the pyridine ring. This structural arrangement confers specific chemical and biological properties that differentiate it from related compounds.
Structural Characteristics
4-(4-Fluorophenyl)nicotinic acid consists of a nicotinic acid core (pyridine-3-carboxylic acid) with a 4-fluorophenyl substituent attached at position 4 of the pyridine ring. This arrangement creates a molecule with distinctive electronic properties due to the electron-withdrawing effect of the fluorine atom. The structural characteristics of this compound are particularly important in determining its reactivity, stability, and potential applications in various chemical processes.
Applications in Research and Development
While specific research on 4-(4-Fluorophenyl)nicotinic acid is limited in the available literature, we can infer potential applications based on structurally similar compounds and general principles of medicinal chemistry.
Pharmaceutical Research
Fluorinated aromatic compounds like 4-(4-Fluorophenyl)nicotinic acid often serve as key intermediates in pharmaceutical development. The fluorophenyl group can enhance drug properties in several ways:
-
Increased metabolic stability due to the strength of the carbon-fluorine bond
-
Altered lipophilicity, which can improve drug penetration across biological membranes
-
Modified binding affinity to target proteins through electronic effects
-
Enhanced selectivity for specific biological targets
Similar compounds like 5-(4-Fluorophenyl)nicotinic acid have been utilized as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders, suggesting potential parallel applications for the 4-position isomer .
Biochemical Research Applications
Structurally related compounds have been employed in studies investigating nicotinic receptors and their role in neurotransmission. The fluorophenyl nicotinic acid derivatives can serve as probes for understanding receptor-ligand interactions and as building blocks for more complex molecules designed to interact with specific receptor subtypes .
Synthesis Methods and Chemical Reactivity
Chemical Reactivity
The reactivity of 4-(4-Fluorophenyl)nicotinic acid is expected to be influenced by:
-
The carboxylic acid group, which can participate in esterification, amidation, and decarboxylation reactions
-
The pyridine nitrogen, which provides a site for protonation, alkylation, or coordination with metals
-
The fluorophenyl moiety, which modifies the electronic properties of the molecule and can influence reactivity patterns
Comparative Analysis with Structurally Related Compounds
Comparison with 5-(4-Fluorophenyl)nicotinic acid
The positional isomer 5-(4-Fluorophenyl)nicotinic acid shares many chemical features with 4-(4-Fluorophenyl)nicotinic acid but differs in the attachment position of the fluorophenyl group. This seemingly minor structural difference can significantly impact:
-
Molecular recognition by biological targets
-
Physical properties such as solubility and crystallinity
-
Reactivity patterns in chemical transformations
5-(4-Fluorophenyl)nicotinic acid has demonstrated utility in pharmaceutical development, biochemical research, material science, and agricultural chemistry, suggesting similar potential for its 4-position isomer .
Comparison with 4-(Trifluoromethyl)nicotinic acid
4-(Trifluoromethyl)nicotinic acid represents another fluorinated derivative with different electronic and steric properties compared to 4-(4-Fluorophenyl)nicotinic acid. Key differences include:
-
The presence of a CF3 group versus a 4-fluorophenyl group
-
Different three-dimensional structure and molecular size
-
Varied electronic effects on the pyridine ring
4-(Trifluoromethyl)nicotinic acid has found applications as a synthetic intermediate for pyridine carboxamides that act as palm site inhibitors of HCV NS5B polymerase and in the synthesis of CRAC channel inhibitors .
Physical and Chemical Properties
Based on available data and predictions for related compounds, the following properties can be inferred for 4-(4-Fluorophenyl)nicotinic acid:
| Property | Expected Value/Description |
|---|---|
| Physical State | Solid at room temperature |
| Color | Likely pale yellow to white crystalline solid |
| Solubility | Limited solubility in water; better solubility in polar organic solvents like DMSO and methanol |
| Melting Point | Likely between 140-180°C (based on similar compounds) |
| Stability | Stable under normal laboratory conditions |
| Storage Conditions | Recommended storage at room temperature under inert atmosphere |
Current Research and Future Directions
Material Science Applications
Aromatic compounds with similar structures have been explored for their potential in developing advanced materials, particularly organic semiconductors. The electronic properties conferred by the fluorine substituent can influence:
-
Electron transport properties
-
Photophysical characteristics
-
Self-assembly behavior in solid-state structures
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume